molecular formula C5H11FO3S B3344005 4-Fluorobutyl methanesulfonate CAS No. 592-61-0

4-Fluorobutyl methanesulfonate

Cat. No.: B3344005
CAS No.: 592-61-0
M. Wt: 170.2 g/mol
InChI Key: ZCFWEKWCFXVHSA-UHFFFAOYSA-N
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Description

4-Fluorobutyl methanesulfonate is an organic compound with the chemical formula C5H11FO3S It is a member of the methanesulfonate ester family, which are known for their applications in various chemical reactions and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluorobutyl methanesulfonate can be synthesized through the reaction of 4-fluorobutanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and involves the formation of an ester bond between the alcohol and the sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

4-Fluorobutyl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 4-fluorobutanol and methanesulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic or basic conditions are used, with hydrochloric acid or sodium hydroxide as catalysts.

Major Products Formed

    Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium azide would yield 4-fluorobutyl azide.

    Hydrolysis: The primary products are 4-fluorobutanol and methanesulfonic acid.

Scientific Research Applications

4-Fluorobutyl methanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicine: Research into its potential use as a prodrug or in drug delivery systems is ongoing, given its ability to undergo controlled hydrolysis.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-fluorobutyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic attack, leading to the formation of a covalent bond with the nucleophile. This property makes it useful in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl methanesulfonate
  • Ethyl methanesulfonate
  • Propyl methanesulfonate

Comparison

4-Fluorobutyl methanesulfonate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability

Properties

IUPAC Name

4-fluorobutyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11FO3S/c1-10(7,8)9-5-3-2-4-6/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFWEKWCFXVHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207938
Record name 1-Butanol, 4-fluoro-, methanesulfonate (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

592-61-0
Record name 4-Fluorobutylmesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluorobutyl methanesulfonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Butanol, 4-fluoro-, methanesulfonate (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-FLUOROBUTYLMESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IOQ716P49
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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